molecular formula C22H16N4O B7806306 MFCD07275293

MFCD07275293

Cat. No.: B7806306
M. Wt: 352.4 g/mol
InChI Key: DVLCLJMXJVXATP-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound MFCD07275293 is a complex organic molecule characterized by its unique structure, which includes a pyrrole ring, a phenyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD07275293 typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Aldol Condensation: The next step involves an aldol condensation reaction between the pyrrole derivative and benzaldehyde to form the intermediate compound.

    Formation of the Pyridine Ring: The intermediate compound undergoes a cyclization reaction with a suitable reagent to form the pyridine ring.

    Final Coupling: The final step involves the coupling of the pyridine derivative with malononitrile under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and pyridine rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, targeting the carbonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products

    Oxidation Products: Oxidized derivatives of the pyrrole and pyridine rings.

    Reduction Products: Reduced forms of the carbonyl group.

    Substitution Products: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs for various diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and nanomaterials. Its unique chemical properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of MFCD07275293 involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    MFCD07275293: This compound shares structural similarities with other pyrrole and pyridine derivatives, such as pyrrole-2-carboxaldehyde and 2-phenylpyridine.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[1-[(Z)-1-(1-methylpyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O/c1-25-12-7-10-19(25)14-21(22(27)17-8-3-2-4-9-17)26-13-6-5-11-20(26)18(15-23)16-24/h2-14H,1H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLCLJMXJVXATP-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=C(C(=O)C2=CC=CC=C2)N3C=CC=CC3=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=C(/C(=O)C2=CC=CC=C2)\N3C=CC=CC3=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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